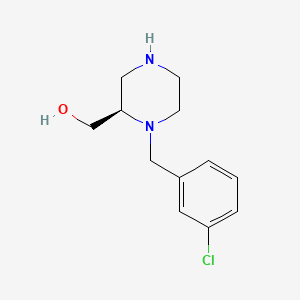

(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol

Descripción general

Descripción

®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol is a chemical compound belonging to the class of piperazine derivatives. It has the molecular formula C12H17ClN2O and a molecular weight of 240.73 . This compound is known for its potential therapeutic effects and has been studied for various applications in medicine and scientific research.

Métodos De Preparación

The synthesis of ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol typically involves the reaction of ®-piperazine with 3-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified using standard techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.

Aplicaciones Científicas De Investigación

®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol has been extensively studied for its potential therapeutic effects in various medical conditions, including anxiety, depression, and schizophrenia. It is also used as a chiral building block in asymmetric synthesis and as a precursor in the synthesis of other piperazine derivatives. In the field of biology, it is used in the study of receptor-ligand interactions and as a tool for investigating the mechanisms of neurotransmission.

Mecanismo De Acción

The mechanism of action of ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in the levels of neurotransmitters like serotonin and dopamine, which are implicated in various psychiatric and neurological disorders .

Comparación Con Compuestos Similares

®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol is unique compared to other piperazine derivatives due to its specific substitution pattern and chiral configuration. Similar compounds include:

(S)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol: The enantiomer of the compound with different stereochemistry.

1-(3-Chlorobenzyl)piperazine: Lacks the hydroxyl group present in ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol.

®-(1-(4-Chlorobenzyl)piperazin-2-yl)methanol: Similar structure but with a different position of the chlorine atom on the benzyl ring.

These compounds share similar chemical properties but may exhibit different biological activities and therapeutic potentials.

Actividad Biológica

(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol is a piperazine derivative that has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This compound's biological activity is primarily attributed to its interactions with various neurotransmitter receptors, which influence neurotransmission pathways implicated in psychiatric disorders and cancer cell dynamics.

The synthesis of this compound typically involves the reaction of (R)-piperazine with 3-chlorobenzyl chloride. The resulting compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are crucial for its functionalization and application in biological studies .

The biological activity of this compound is largely mediated through its interaction with neurotransmitter receptors. It acts as both an agonist and antagonist at specific receptors, modulating their activities. This modulation can lead to significant changes in neurotransmitter levels, particularly serotonin and dopamine, which are critical in the treatment of conditions such as anxiety, depression, and schizophrenia .

Therapeutic Applications

- Psychiatric Disorders : Research indicates that this compound exhibits anxiolytic and antidepressant-like effects in preclinical models. Its ability to modulate serotonin and dopamine pathways suggests a potential role in treating mood disorders .

- Cancer Treatment : The compound has shown promise in cancer research, particularly in enhancing the sensitivity of cancer cells to apoptotic signals. For instance, studies have demonstrated that derivatives of piperazine compounds can induce mitotic arrest in colon cancer cells, suggesting a mechanism that hampers tubulin polymerization .

Case Studies

- Study on Colon Cancer Cells : A study evaluated the effects of piperazine derivatives on HT29 human colon cancer cells. The results indicated that these compounds could significantly increase cell death when combined with apoptotic ligands like TNF .

- Neuroprotective Effects : Another investigation into piperazine-based compounds revealed their potential neuroprotective properties, indicating that they may be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol | Enantiomer | Different receptor affinity |

| 1-(3-Chlorobenzyl)piperazine | Lacks hydroxyl group | Reduced biological activity |

| (R)-(1-(4-Chlorobenzyl)piperazin-2-yl)methanol | Chlorine at different position | Varying therapeutic potential |

This table underscores how slight modifications in structure can lead to significant differences in biological activity.

Propiedades

IUPAC Name |

[(2R)-1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVACMCTFSIBDE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1)CO)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677491 | |

| Record name | {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263286-37-8 | |

| Record name | {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.